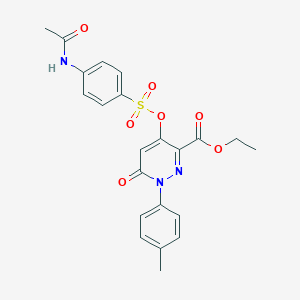
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O7S and its molecular weight is 471.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique molecular structure that includes both sulfonyl and carboxylate functional groups. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various therapeutic applications, particularly in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is C22H21N3O7S with a molecular weight of approximately 471.5 g/mol. The structure includes:
- Sulfonamide Group : Known for enhancing biological activity.
- Carboxylate Group : Often associated with improved solubility and bioavailability.
- Dihydropyridazine Framework : Contributes to the pharmacological profile.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest potential inhibitory effects on enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound could help regulate blood glucose levels by reducing glucose absorption in the intestine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, pyrazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Excellent |
| 5a | 0.25 | Excellent |
| 7b | 0.20 | Excellent |
These findings suggest that ethyl derivatives may exhibit similar antimicrobial efficacy.
Enzyme Inhibition Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic processes. For example, compounds evaluated for their ability to inhibit α-glucosidase showed promising results, providing a basis for further exploration into their potential as anti-diabetic agents .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested for antimicrobial activity, revealing that certain derivatives exhibited strong bactericidal effects against common pathogens. The study emphasized the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Research : Another research highlighted the inhibitory effects of similar sulfonamide derivatives on α-glucosidase. The findings suggested that these compounds could be developed into therapeutic agents for managing diabetes by controlling postprandial blood glucose levels .
属性
IUPAC Name |
ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-4-31-22(28)21-19(13-20(27)25(24-21)17-9-5-14(2)6-10-17)32-33(29,30)18-11-7-16(8-12-18)23-15(3)26/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYNMHMBJWHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














